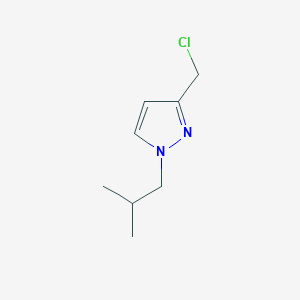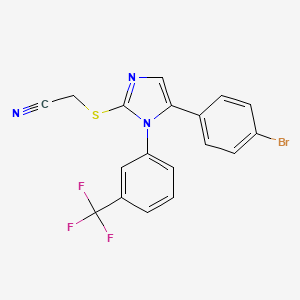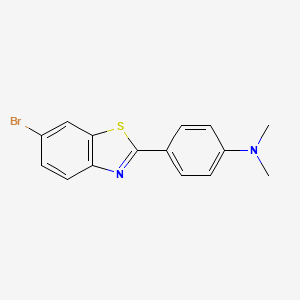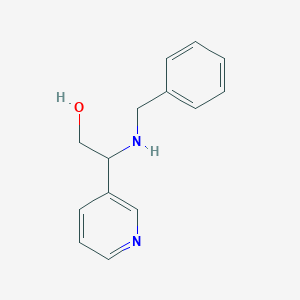
2-(Benzylamino)-2-pyridin-3-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-2-pyridin-3-ylethanol is an organic compound that features a benzylamino group attached to a pyridin-3-ylethanol backbone
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound may influence various metabolic pathways, potentially altering the synthesis and degradation of biomolecules .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting tyrosinase, an enzyme involved in melanin production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzylamino)-2-pyridin-3-ylethanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interactions with its targets and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that benzylamine, a component of the compound, can undergo reactions at the benzylic position This suggests that 2-(Benzylamino)-2-pyridin-3-ylethanol may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
Related compounds have been shown to influence cell function . For example, roscovitine, a compound with a similar structure, has been found to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . It is possible that this compound may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylamines can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied. It is common for the effects of biochemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that biochemical compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that biochemical compounds can be transported and distributed within cells and tissues via various mechanisms
Subcellular Localization
It is known that biochemical compounds can be localized to specific compartments or organelles within cells, potentially affecting their activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-pyridin-3-ylethanol typically involves the reaction of benzylamine with a pyridine derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with 2-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-pyridin-3-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of 2-(Benzylamino)-2-pyridin-3-ylacetone.
Reduction: Formation of 2-(Benzylamino)-2-pyridin-3-ylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-bromopyridine: Similar structure but with a bromine atom at the 5-position of the pyridine ring.
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: Derivatives with potential anti-Alzheimer’s activity.
Uniqueness
2-(Benzylamino)-2-pyridin-3-ylethanol is unique due to its specific combination of a benzylamino group and a pyridin-3-ylethanol backbone, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in neurodegenerative diseases sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(benzylamino)-2-pyridin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-11-14(13-7-4-8-15-10-13)16-9-12-5-2-1-3-6-12/h1-8,10,14,16-17H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXJXUVCHIOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
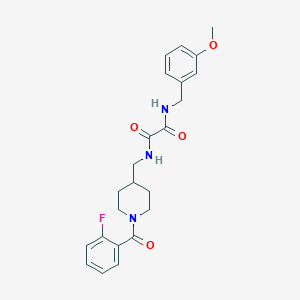
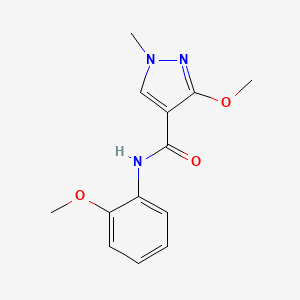
![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)
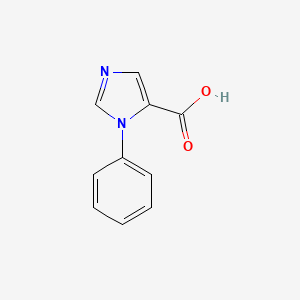
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/new.no-structure.jpg)
![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)
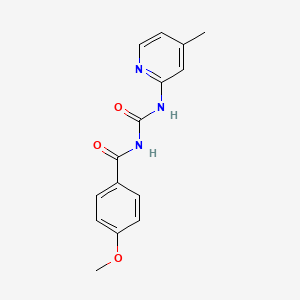
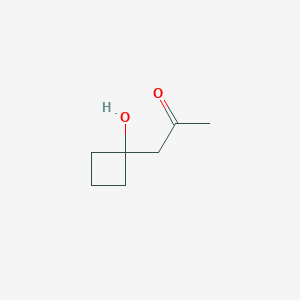
![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)
![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)
